Quindonium bromide

Descripción general

Descripción

El bromuro de quindonio es un compuesto químico conocido por sus propiedades farmacológicas, particularmente en el sistema cardiovascular. Es un derivado de la azaestrona patentado por Shionogi & Co., Ltd., y actúa como un agente antiinflamatorio . El bromuro de quindonio se utiliza principalmente como un agente bradicárdico, que interrumpe el ritmo sinusal regular en perros anestesiados con barbitúricos .

Métodos De Preparación

La síntesis del bromuro de quindonio implica varios pasos, generalmente comenzando con la preparación del ion quindonio. Las rutas sintéticas a menudo incluyen el uso de derivados de azaestrona y reacciones de bromación. Los métodos de producción industrial pueden incluir procesos de bromación y purificación a gran escala para garantizar la pureza y la eficacia del compuesto .

Análisis De Reacciones Químicas

Reactivity in Aqueous Solutions

The bromide ion exhibits distinctive hydrolysis and redox behavior:

Key aqueous reactions:

-

Oxidation by ozone : Forms hypobromite (OBr⁻) at rates up to

-

Radical-mediated processes : Bromine radicals (Br- ) abstract hydrogen atoms from organic substrates via:

Interaction with Biological Molecules

Studies on bisquaternary derivatives reveal:

-

Acetylcholinesterase inhibition : IC₅₀ values range from 0.8–2.4 μM via:

-

Cytotoxicity mechanisms :

Table 2: Biological activity vs. chain length

| Chain Length | AChE IC₅₀ (μM) | Cell Viability (%) |

|---|---|---|

| C10 | 1.2 | 34 |

| C12 | 0.9 | 28 |

| C16 | 2.1 | 41 |

Redox Behavior and Bromide Release

The bromide component participates in radical chain reactions:

-

Photocatalytic cycles : Bromide oxidizes to Br- under visible light ( nm):

-

Hypobromite formation : In ozonation systems:

Stability Under Various Conditions

Aplicaciones Científicas De Investigación

Agricultural Applications

2.1 Insecticidal Properties

Quindonium bromide has been investigated for its insecticidal effects against agricultural pests. Its mechanism involves disrupting the nervous system of insects, leading to paralysis and death. Studies have demonstrated that formulations containing this compound can effectively reduce pest populations while minimizing harm to beneficial insects .

2.2 Herbicidal Effects

In addition to insecticidal properties, this compound has shown potential as a herbicide. Research indicates that it can inhibit the growth of certain weed species, providing an alternative to traditional herbicides that may have adverse environmental effects .

Materials Science Applications

3.1 Surface Coatings

This compound is being explored for use in surface coatings due to its antimicrobial properties. Coatings incorporating this compound can provide long-lasting protection against microbial growth on surfaces, making them suitable for healthcare environments and food processing facilities .

3.2 Fabric Softening Agents

The compound's surfactant properties allow it to be used as a fabric softener in laundry products. Its ability to reduce static cling and enhance the feel of fabrics makes it a valuable addition to consumer products .

Case Studies

Mecanismo De Acción

El bromuro de quindonio ejerce sus efectos actuando sobre el nodo sinusal y el miocardio atrial circundante. Causa bradicardia al interrumpir el ritmo sinusal regular, lo que lleva a períodos de aceleración y desaceleración sinusal. Los efectos del compuesto son resistentes a la vagotomía, la atropina, el propranolol y el pentolinium . Los objetivos moleculares y las vías implicadas incluyen las células marcapasos del nodo sinusal y los canales iónicos asociados .

Comparación Con Compuestos Similares

El bromuro de quindonio es único debido a sus efectos cardiovasculares específicos y su capacidad para actuar como un agente bradicárdico. Los compuestos similares incluyen:

Propranolol: Un betabloqueante utilizado para tratar la presión arterial alta y los trastornos del ritmo cardíaco.

Atropina: Un agente anticolinérgico utilizado para tratar la bradicardia y otras afecciones.

Pentolinium: Un bloqueador ganglionar utilizado para controlar la hipertensión.

El bromuro de quindonio destaca por sus propiedades combinadas de inotropismo positivo, bradicardia y vasodilatación, que no suelen observarse en otros agentes farmacológicos .

Actividad Biológica

Quindonium bromide is a synthetic compound that belongs to the class of quaternary ammonium compounds and is primarily recognized for its use in pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its quaternary ammonium structure, which contributes to its biological activity. It is often used in studies related to cardiac glycosides and their interactions with cellular components.

This compound exhibits several mechanisms of action, particularly in relation to cardiac function:

- Na+/K+-ATPase Inhibition : this compound has been shown to interact with the Na+/K+-ATPase enzyme, similar to other cardiac glycosides. This interaction leads to increased intracellular sodium levels, which subsequently enhances calcium influx through sodium-calcium exchange mechanisms, ultimately increasing myocardial contractility .

- Toxicity Profiles : Research indicates that this compound displays varying toxicity levels across different species. It has been observed that human and monkey cell lines are significantly more sensitive to this compound compared to rodent cell lines, suggesting species-specific differences in drug metabolism and action .

Biological Activity and Therapeutic Uses

This compound's biological activities extend beyond cardiac applications:

- Anticonvulsant Properties : It has been noted for its potential use in treating refractory epilepsy. Studies have indicated that compounds containing bromide ions, such as this compound, can effectively manage seizure disorders by stabilizing neuronal excitability .

- Antimicrobial Activity : Some studies suggest that this compound may possess antimicrobial properties, making it a candidate for further research in infectious disease treatment .

Case Study 1: Anticonvulsant Efficacy

A clinical report documented the successful use of potassium bromide (related to this compound) in two pediatric patients suffering from refractory focal motor seizures. The treatment resulted in complete cessation of seizures, supporting the efficacy of bromide compounds in managing certain seizure types .

Case Study 2: Cardiac Glycoside Resistance

In a study involving HeLa cell mutants resistant to cardiac glycosides, researchers found that this compound did not exhibit cross-resistance with other cardiac glycosides. This suggests a unique interaction mechanism that could be exploited for therapeutic purposes in resistant cases .

Comparative Biological Activity Table

| Compound | Mechanism of Action | Therapeutic Use | Toxicity Profile |

|---|---|---|---|

| This compound | Na+/K+-ATPase inhibition | Anticonvulsant, potential antimicrobial | Higher toxicity in human/monkey cells |

| Ouabain | Na+/K+-ATPase inhibition | Heart failure treatment | Variable toxicity across species |

| Digitoxin | Na+/K+-ATPase inhibition | Heart failure treatment | Higher toxicity in human cells |

Propiedades

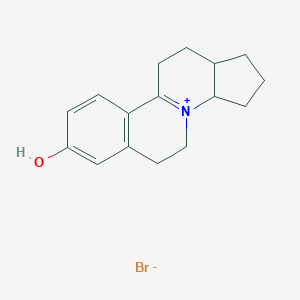

IUPAC Name |

10-azoniatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2(7),3,5-tetraen-5-ol;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO.BrH/c18-13-5-6-14-12(10-13)8-9-17-15-3-1-2-11(15)4-7-16(14)17;/h5-6,10-11,15H,1-4,7-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUILVKYDBNPYBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC3=[N+](C2C1)CCC4=C3C=CC(=C4)O.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130-81-4 | |

| Record name | Quindonium bromide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | QUINDONIUM BROMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78614 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.